molecular formula C16H18N2O2 B12776460 N-Demethyltropisetron CAS No. 89565-91-3

N-Demethyltropisetron

Cat. No.: B12776460
CAS No.: 89565-91-3
M. Wt: 270.33 g/mol
InChI Key: LCAGVMWMARLFPS-FOSCPWQOSA-N
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Description

N-Demethyltropisetron is a primary metabolite of tropisetron, a 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting. The demethylation of tropisetron occurs predominantly via the cytochrome P450 enzyme CYP2D6, with CYP3A4 contributing to the formation of additional metabolites, including an N-oxide and unidentified minor products .

Properties

CAS No.

89565-91-3

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C16H18N2O2/c19-16(14-9-17-15-4-2-1-3-13(14)15)20-12-7-10-5-6-11(8-12)18-10/h1-4,9-12,17-18H,5-8H2/t10-,11+,12?

InChI Key

LCAGVMWMARLFPS-FOSCPWQOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C3=CNC4=CC=CC=C43

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Demethyltropisetron can be achieved through the demethylation of tropisetron. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group without affecting other parts of the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Demethyltropisetron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Demethyltropisetron has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.

    Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.

    Medicine: Investigated for its potential use in treating conditions related to serotonin imbalance, such as nausea and vomiting induced by chemotherapy.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

N-Demethyltropisetron exerts its effects by binding to the 5-HT3 receptor, similar to tropisetron. This binding inhibits the action of serotonin at this receptor, which can reduce nausea and vomiting. The molecular targets involved include the 5-HT3 receptor, and the pathways affected are those related to serotonin signaling .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

This section evaluates N-Demethyltropisetron against similar compounds in terms of structure, metabolism, and pharmacological activity.

Structural and Metabolic Comparison

Table 1: Key Attributes of this compound and Related Compounds
Compound Parent Drug/Class Molecular Formula Metabolic Pathway In Vivo Detection Pharmacological Role
This compound Tropisetron (5-HT₃ antagonist) C₁₇H₂₁N₃O₂ CYP2D6 (primary), CYP3A4 (secondary) Not confirmed Metabolite with unconfirmed activity
N-Demethylfrovatriptan Frovatriptan (5-HT₁B/1D agonist) C₁₃H₁₅N₃O Not specified Not available Potential metabolite; activity uncharacterized
Metoclopramide Related Compound A Metoclopramide (dopamine antagonist) C₁₄H₂₀ClN₃O₂ Acetylation Not available Impurity/structural analog
Dofetilide Related Compound A Dofetilide (Class III antiarrhythmic) C₁₈H₂₅N₃O₅S₂ N-demethylation Not available Pharmacologically inactive impurity
Key Observations:
  • Metabolic Pathways : this compound shares a demethylation pathway with Dofetilide Related Compound A, though the latter is a synthetic impurity rather than a therapeutic metabolite .
  • Structural Similarities : N-Demethylfrovatriptan and this compound both retain core heterocyclic structures after demethylation, but their pharmacological targets (5-HT₃ vs. 5-HT₁B/1D receptors) differ significantly .
  • In Vivo Relevance : Unlike tropisetron, this compound lacks confirmed in vivo presence, limiting its clinical significance compared to parent drugs like frovatriptan or dofetilide .

Pharmacological Activity and Receptor Affinity

  • Tropisetron : Binds selectively to 5-HT₃ receptors, inhibiting serotonin-induced emesis. Its efficacy is influenced by CYP2D6 polymorphisms, which may alter the rate of this compound formation .
  • This compound: No direct evidence of 5-HT₃ receptor binding or antagonism exists.

Pharmacokinetic Considerations

  • Half-Life and Clearance : Tropisetron has a half-life of 7–8 hours, with CYP2D6-mediated metabolism producing this compound as a transient intermediate. In contrast, frovatriptan’s longer half-life (~26 hours) suggests slower metabolism, though data on N-Demethylfrovatriptan kinetics are unavailable .
  • Drug-Drug Interactions: CYP2D6 inhibitors (e.g., fluoxetine) may reduce tropisetron metabolism, increasing its plasma concentration.

Biological Activity

N-Demethyltropisetron, a metabolite of the 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist tropisetron, has gained attention for its potential biological activities, particularly in the context of nausea and vomiting management. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and clinical implications through various studies and data.

Pharmacological Properties

This compound exhibits properties similar to those of its parent compound, tropisetron, primarily acting as an antagonist at the 5-HT3 receptor. This receptor is crucial in mediating nausea and vomiting responses, particularly in patients undergoing chemotherapy.

  • Receptor Binding : this compound binds to the 5-HT3 receptor, inhibiting serotonin's action, which is pivotal in triggering nausea and vomiting. Studies have shown that structural variations between tropisetron and its metabolites can affect binding affinity and efficacy at the receptor site .
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics and dynamics .

Metabolic Pathways

The metabolism of tropisetron to this compound involves several cytochrome P450 enzymes. A study indicated that CYP2D6 plays a significant role in the formation of other metabolites like 5-hydroxy and 6-hydroxy tropisetron, while CYP3A4 is chiefly responsible for producing this compound .

Table 1: Enzymatic Pathways Involved in Tropisetron Metabolism

EnzymeMetabolite ProducedRole in Metabolism
CYP2D65-Hydroxy tropisetronMajor pathway for elimination
CYP2D66-Hydroxy tropisetronMajor pathway for elimination
CYP3A4This compoundKey metabolite

Case Studies and Clinical Trials

  • Chemotherapy-Induced Nausea : In clinical settings, this compound has been evaluated alongside other antiemetics. A systematic review highlighted that combining this compound with other agents significantly improved patient outcomes in managing chemotherapy-induced nausea and vomiting .
  • Efficacy Comparisons : A study compared the efficacy of mirtazapine (an antidepressant with antiemetic properties) with standard antiemetic regimens including this compound. Results indicated that patients receiving combinations involving this compound experienced higher rates of complete response (defined as no nausea or vomiting) compared to those on monotherapy .

Research Findings

Recent research has focused on understanding the binding affinities and interactions of this compound with various receptor mutants. A detailed investigation revealed that certain mutations in the 5-HT3 receptor significantly alter the binding affinity of both tropisetron and its metabolites, suggesting that individual genetic variations may impact therapeutic effectiveness .

Table 2: Binding Affinity Changes in Mutant Receptors

Mutant ResidueChange in Affinity (fold)Effect on Tropisetron Binding
T181C6-fold decreaseSignificant impact
R92No significant changeNo impact
E236No saturable bindingAbolished binding

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